N-(4-aminocyclohexyl)cyclobutanecarboxamide
Description
N-(4-aminocyclohexyl)cyclobutanecarboxamide (CAS: 1154623-09-2) is a cycloalkylcarboxamide derivative with the molecular formula C₁₁H₂₀N₂O and a molecular weight of 196.29 g/mol . Its structure features a cyclobutane ring attached to a carboxamide group, which is further linked to a 4-aminocyclohexyl moiety.
The 4-aminocyclohexyl group is a common pharmacophore in drug discovery, suggesting possible utility in targeting protein-binding sites.
Properties
IUPAC Name |
N-(4-aminocyclohexyl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-9-4-6-10(7-5-9)13-11(14)8-2-1-3-8/h8-10H,1-7,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTPEVHCNZAXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)cyclobutanecarboxamide typically involves the following steps:
Cyclohexylamine Reaction: Cyclohexylamine is reacted with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-(4-chlorocyclohexyl)cyclobutanecarboxamide.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to replace the chlorine atom with an amino group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-aminocyclohexyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amides or amines
Scientific Research Applications
N-(4-aminocyclohexyl)cyclobutanecarboxamide has diverse scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the design of new drugs.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-aminocyclohexyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The cyclobutanecarboxamide moiety contributes to its stability and specificity in binding to target proteins or enzymes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of N-(4-aminocyclohexyl)cyclobutanecarboxamide and Analogs
Key Observations:
Structural Differences: The pyrimidine analog (C₁₀H₁₅N₅O) replaces the cyclobutane with an aromatic pyrimidine ring, increasing nitrogen content and molecular weight despite fewer carbon atoms . The pyrrolidine analog (C₉H₁₆N₂O) substitutes the 4-aminocyclohexyl group with a smaller, five-membered pyrrolidine ring, reducing steric bulk and molecular weight .
Physicochemical Implications: Cyclobutane vs. Pyrimidine: The cyclobutane’s aliphatic nature and ring strain may enhance conformational rigidity compared to the planar, aromatic pyrimidine. This could influence binding kinetics and metabolic stability. Aminocyclohexyl vs.
Research and Patent Landscape
- Pyrimidine Analog: The 2024 patent highlights its role in CD38 inhibition, emphasizing the importance of the 4-aminocyclohexyl group for binding affinity. This underscores the scaffold’s versatility in drug design .
- Target Compound : Despite lacking patent data, its commercial availability (as per product listings) indicates utility in chemical synthesis or early-stage drug discovery .
Biological Activity
N-(4-Aminocyclohexyl)cyclobutanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cell signaling pathways. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its unique cyclobutane ring structure, which contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 194.27 g/mol. The presence of the amino group on the cyclohexane ring enhances its interaction with biological targets.
Research indicates that this compound may exert its effects through modulation of key signaling pathways involved in cell survival and proliferation. Notably, it has been associated with the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for regulating cell growth and survival.
- Inhibition of Akt Activity : The compound has been shown to inhibit Akt phosphorylation, thereby affecting downstream signaling processes that promote cell survival and proliferation . This mechanism is particularly relevant in cancer biology, where aberrant activation of the PI3K/Akt pathway is common.
- Caspase Activation : Studies suggest that this compound may induce apoptosis in cancer cells by activating caspases . This apoptotic pathway is vital for eliminating cancerous cells.
Antitumor Activity
A significant focus of research on this compound has been its antitumor activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma).
- Inhibition Rates and IC50 Values : The compound exhibited remarkable inhibition rates ranging from 99.93% to 100.39%, with IC50 values between 6.92 μM and 8.99 μM, outperforming standard treatments like Sunitinib .
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
- Cell Cycle Arrest : Treatment with this compound has been shown to cause S-phase arrest in cancer cells, indicating a disruption in cell cycle progression .
- Induction of Apoptosis : Flow cytometry analyses revealed an increase in apoptotic ratios among treated HepG2 cells, suggesting that the compound promotes cell death through mitochondrial pathways by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Preclinical Studies : In preclinical settings, this compound has shown promise as a lead candidate for further development in treating various cancers due to its potent antitumor effects and favorable pharmacological profile .
- Comparative Efficacy : In comparative studies against established drugs like Sunitinib, this compound demonstrated superior efficacy, making it a candidate for further clinical evaluation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
